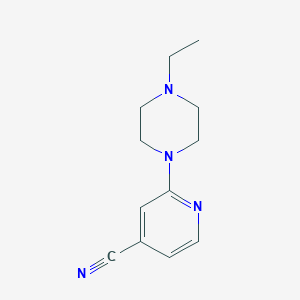

2-(4-Ethylpiperazino)isonicotinonitrile

Description

Contextualization within Pyridine (B92270) and Piperazine (B1678402) Chemical Spaces

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. nih.govnih.gov Its presence in numerous FDA-approved drugs highlights its importance. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule, often enhancing solubility and bioavailability of drug candidates. nih.gov Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. semanticscholar.org

Similarly, piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions. wikipedia.orgnih.gov This simple diamine is a common feature in a vast number of pharmaceuticals. researchgate.net The piperazine nucleus is often incorporated into drug design to improve pharmacokinetic properties, such as solubility and absorption. ebi.ac.uk Its flexible, chair-like conformation allows it to interact favorably with various biological targets. ebi.ac.uk The combination of a pyridine ring and a piperazine moiety, as seen in 2-(4-Ethylpiperazino)isonicotinonitrile, creates a hybrid structure with the potential for multifaceted chemical interactions and diverse applications in chemical synthesis. researchgate.net

Academic Significance in Heterocyclic Compound Research

The academic significance of this compound lies in its identity as a pyridine-piperazine hybrid. Research into such hybrid molecules is a burgeoning area of organic synthesis and medicinal chemistry. The rationale behind creating these hybrids is to combine the beneficial properties of both parent scaffolds into a single molecule, potentially leading to synergistic effects or novel chemical reactivity.

The synthesis of compounds like this compound is often pursued to explore new chemical space and to generate libraries of compounds for screening for various applications. The isonicotinonitrile portion of the molecule, with its electron-withdrawing nitrile group, activates the pyridine ring for certain chemical transformations, making it a versatile intermediate for further functionalization. The N-ethylpiperazine group, on the other hand, can influence the molecule's solubility, basicity, and conformational flexibility. The study of how these two distinct heterocyclic systems interact and influence each other's chemical behavior is a key aspect of its academic interest.

A likely method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. youtube.comnih.gov This common and powerful reaction in organic chemistry involves the attack of a nucleophile, in this case, N-ethylpiperazine, on an aromatic ring that is activated by an electron-withdrawing group and contains a suitable leaving group. youtube.comnih.gov For instance, the reaction could proceed by treating a 2-halo-isonicotinonitrile (where the halogen is a good leaving group like chlorine or fluorine) with N-ethylpiperazine. researchgate.netmdpi.comnih.gov The electron-withdrawing nitrile group at the 4-position of the pyridine ring facilitates the attack of the nucleophilic nitrogen of N-ethylpiperazine at the 2-position, leading to the displacement of the halide and the formation of the desired product.

Overview of Isonicotinonitrile and Piperazine Core Chemical Structures

Isonicotinonitrile , also known as 4-cyanopyridine, is an aromatic heterocyclic compound with the chemical formula C₆H₄N₂. nist.govchemsynthesis.comnist.govnih.govchemsrc.com It consists of a pyridine ring substituted with a nitrile (-C≡N) group at the 4-position. The presence of the nitrogen atom in the ring and the strongly electron-withdrawing nitrile group significantly influences the electronic distribution within the aromatic system. This makes the carbon atoms of the pyridine ring, particularly at the 2- and 6-positions, susceptible to nucleophilic attack.

Piperazine is a saturated six-membered heterocycle with the chemical formula C₄H₁₀N₂. wikipedia.orgnih.govnist.gov It contains two secondary amine groups at opposite ends of the ring, giving it basic properties. wikipedia.org The molecule typically adopts a chair conformation to minimize steric strain. ebi.ac.uk The two nitrogen atoms provide sites for N-alkylation, acylation, and other functionalizations, making piperazine a versatile building block in organic synthesis. wikipedia.org

The table below summarizes the key properties of these core structures.

| Property | Isonicotinonitrile | Piperazine |

| Chemical Formula | C₆H₄N₂ | C₄H₁₀N₂ |

| Molar Mass | 104.11 g/mol | 86.14 g/mol |

| Appearance | White to off-white crystalline solid | Colorless to white crystalline solid |

| Key Functional Groups | Pyridine ring, Nitrile group | Two secondary amine groups |

| Chemical Nature | Aromatic, Electron-deficient | Saturated, Basic |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-15-5-7-16(8-6-15)12-9-11(10-13)3-4-14-12/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIPWUNGOSCXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in 2 4 Ethylpiperazino Isonicotinonitrile Synthesis and Reactivity

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence can be inferred from kinetic studies, trapping experiments, and computational modeling.

While not directly implicated in the primary SNAr pathway, the formation of chloroimidate intermediates is a known reaction of nitriles. In a hypothetical scenario, if the nitrile group of isonicotinonitrile were to react under specific conditions (e.g., with HCl), it could form a chloroimidate. This species is more electrophilic than the nitrile and could potentially undergo further reactions.

Carbocation intermediates are generally not favored in nucleophilic aromatic substitution on electron-deficient rings. quimicaorganica.org However, in electrophilic aromatic substitution reactions of pyridines, the formation of a carbocation intermediate (a σ-complex) is a key step. rsc.org Such reactions on the isonicotinonitrile ring would be disfavored due to the deactivating effect of both the ring nitrogen and the cyano group. If an electrophilic attack were to occur, it would likely be at the 3- or 5-position, where the positive charge of the intermediate can be better accommodated. quimicaorganica.org

The involvement of alkenyl radical intermediates in the synthesis of 2-(4-Ethylpiperazino)isonicotinonitrile is speculative and would likely be part of a non-traditional synthetic route. The generation of an alkenyl radical from N-ethylpiperazine is not a straightforward process. However, radical cyclization reactions involving piperazine (B1678402) moieties are known to proceed through radical intermediates. nih.gov For instance, an oxidative radical cyclization could involve the formation of a radical on a side chain attached to the piperazine nitrogen, which then cyclizes. nih.gov The direct involvement of an alkenyl radical in the C-N bond formation with the isonicotinonitrile ring has not been reported in the literature.

Table 2: Summary of Potential Reaction Intermediates

| Intermediate | Potential Role in Synthesis/Reactivity | Evidence/Plausibility |

|---|---|---|

| Meisenheimer Complex | Key intermediate in the SNAr pathway. | Strongly supported by mechanistic studies of analogous reactions on electron-deficient aromatic systems. researchgate.net |

| Piperazinyl Radical | Reactive species in a hypothetical radical-mediated amination. | Plausible under specific photocatalytic or oxidative conditions. |

| Chloroimidate | Potential activated form of the nitrile group. | Unlikely to be involved in the primary synthetic route but could be formed under specific acidic conditions. |

| Carbocation (σ-complex) | Intermediate in electrophilic aromatic substitution. | Unlikely to be involved in the synthesis from a 2-halopyridine precursor due to the nucleophilic nature of the reaction. |

| Alkenyl Radical | Hypothetical intermediate in a non-traditional radical pathway. | No direct evidence for its involvement in the synthesis of this specific compound. |

Mechanistic Studies of Catalyzed Transformations

There is no available research that delves into the catalyzed transformations of this compound. The scientific community has not yet published studies that would provide insight into how catalysts influence the reactions involving this compound.

Catalytic Cycles and Ligand Effects

Due to the absence of studies on catalyzed reactions, there is no information regarding the catalytic cycles that might be involved. A catalytic cycle is a multi-step reaction mechanism that shows how a catalyst participates in a chemical reaction and is regenerated. Understanding these cycles is crucial for optimizing reaction conditions and catalyst efficiency. Furthermore, the effect of different ligands on the catalytic process—a key aspect of catalyst design and tuning—has not been investigated for this compound.

Outer-Sphere and Inner-Sphere Mechanistic Pathways

In the context of catalyzed reactions, particularly those involving metal catalysts, reactions can proceed through inner-sphere or outer-sphere electron transfer pathways. Inner-sphere mechanisms involve direct bonding between the reacting species and the catalyst, while outer-sphere mechanisms involve electron transfer without direct bonding. The determination of which pathway is operative provides fundamental insights into the reaction's nature. However, for this compound, no studies have been conducted to probe these mechanistic pathways.

Stereochemical Considerations in Reaction Mechanisms

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical factor in reaction mechanisms, especially when chiral centers are involved or created. The stereochemical course of a reaction provides valuable clues about the transition state and the mechanism. For this compound, there is no literature available that discusses the stereochemical aspects of its reactions. This includes a lack of information on whether its reactions proceed with retention or inversion of stereochemistry, or if they are stereoselective or stereospecific.

Advanced Analytical Methodologies for Structural Characterization of 2 4 Ethylpiperazino Isonicotinonitrile

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable in the field of chemistry for probing molecular structures. By examining the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, the nature of chemical bonds, and the functional groups present can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide a detailed map of the molecular framework.

One-dimensional NMR experiments, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum of 2-(4-Ethylpiperazino)isonicotinonitrile is expected to exhibit distinct signals for the protons of the ethyl group, the piperazine (B1678402) ring, and the isonicotinonitrile ring. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a characteristic pattern arising from spin-spin coupling. The protons on the piperazine ring would likely appear as complex multiplets due to their chemical and magnetic environments. For the isonicotinonitrile moiety, the aromatic protons would resonate in the downfield region, with their splitting patterns revealing their substitution pattern on the pyridine (B92270) ring.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The nitrile carbon (C≡N) would appear at the lower field region of the spectrum. The carbons of the pyridine ring would have chemical shifts characteristic of aromatic heterocyclic systems. The piperazine and ethyl group carbons would be found in the aliphatic region of the spectrum.

A detailed analysis of the chemical shifts (δ) in parts per million (ppm), the integration of the signals (proportional to the number of protons), and the spin-spin coupling constants (J) in Hertz (Hz) allows for the precise assignment of each signal to a specific atom or group of atoms within the molecule. For a closely related compound, 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, the methyl group of the piperazinyl moiety appears as a singlet at δ = 2.41 ppm, while the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm. mdpi.com These values can serve as a reference for estimating the chemical shifts in this compound.

Table 1: Predicted ¹H NMR Data for this compound This table is a predictive representation based on analogous structures and general NMR principles. Actual experimental values may vary.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H | 7.5 - 8.5 | m | - |

| Piperazine-H (adjacent to N-Aryl) | 3.6 - 3.8 | t | ~5 |

| Piperazine-H (adjacent to N-Ethyl) | 2.5 - 2.7 | t | ~5 |

| Ethyl-CH₂ | 2.4 - 2.6 | q | ~7 |

Table 2: Predicted ¹³C NMR Data for this compound This table is a predictive representation based on analogous structures and general NMR principles. Actual experimental values may vary.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C (substituted) | 155 - 165 |

| Pyridine-C | 110 - 150 |

| Cyano-C | 115 - 125 |

| Piperazine-C (adjacent to N-Aryl) | 45 - 55 |

| Piperazine-C (adjacent to N-Ethyl) | 50 - 60 |

| Ethyl-CH₂ | 50 - 55 |

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete connectivity of the molecule, two-dimensional NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlations between nuclei.

COSY: This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is instrumental in identifying adjacent protons, for instance, tracing the connectivity within the ethyl group and through the piperazine ring.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning the carbon signals based on the previously assigned proton signals.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds (and sometimes longer-range couplings). HMBC is crucial for connecting different fragments of the molecule, for example, linking the ethyl group to the piperazine ring and the piperazine ring to the isonicotinonitrile core. It is also invaluable for assigning quaternary carbons (carbons with no attached protons).

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound will display characteristic absorption or scattering bands corresponding to the vibrations of its specific functional groups.

C≡N Stretch: A sharp and strong absorption band is expected in the IR spectrum in the region of 2240-2220 cm⁻¹ for the nitrile group. This is a highly characteristic band. For the related 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, this nitrile stretching vibration is observed at ν = 2203 cm⁻¹. mdpi.com

C=C and C=N Stretches: The aromatic pyridine ring will give rise to several bands in the 1600-1450 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching vibrations.

C-H Stretches: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the piperazine and ethyl groups will be observed in the 3000-2800 cm⁻¹ region.

C-N Stretches: The stretching vibrations of the carbon-nitrogen bonds in the piperazine and its connection to the pyridine ring will appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹.

CH₂ and CH₃ Bending Vibrations: The scissoring, wagging, and twisting vibrations of the methylene groups in the piperazine and ethyl moieties, as well as the bending vibrations of the methyl group, will also be present in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information to IR spectroscopy. While the nitrile stretch is also observable in the Raman spectrum, non-polar bonds often give stronger Raman signals.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound This table presents expected regions for key functional group vibrations based on established correlation tables.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

| CH₃ Bending | ~1450 and ~1375 | Medium |

Modern vibrational spectroscopy is predominantly carried out using Fourier Transform Infrared (FTIR) spectrometers, which offer high sensitivity and rapid data acquisition.

FTIR Spectroscopy: This is the standard method for obtaining an infrared spectrum of a compound. The sample can be analyzed as a solid (e.g., in a KBr pellet or as a nujol mull), a liquid (as a thin film), or in solution.

Attenuated Total Reflectance (ATR)-IR: ATR-IR is a versatile sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. The sample is placed in contact with a crystal of high refractive index, and the IR beam undergoes multiple internal reflections. This technique is particularly useful for obtaining high-quality spectra of powders and viscous liquids.

Vapor Phase IR: While less common for routine characterization, vapor phase IR spectroscopy can be employed, often in conjunction with gas chromatography (GC-IR), to analyze volatile compounds. The spectra obtained in the gas phase are free from intermolecular interactions and can provide more detailed information about the vibrational modes of the isolated molecule.

Mass Spectrometry (MS)

No specific studies detailing the mass spectrometric analysis of This compound were found.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

There are no published High-Resolution Mass Spectrometry (HRMS) studies for this compound. Consequently, experimental data confirming its elemental composition through high-accuracy mass measurements are not available.

Fragmentation Pattern Interpretation

Without primary mass spectrometry data (e.g., from techniques like Electron Ionization or Electrospray Ionization), an interpretation of the fragmentation pattern of This compound cannot be performed. Such an analysis would be crucial for confirming the connectivity of the ethylpiperazine and isonicotinonitrile moieties.

Diffraction Methods for Solid-State Structure Determination

The solid-state structure of This compound has not been elucidated in the available literature.

X-ray Crystallography for Single Crystal Analysis

A search for single-crystal X-ray crystallography data yielded no results. Therefore, precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms within the crystal lattice remain undetermined.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

No Powder X-ray Diffraction (PXRD) patterns for This compound have been published. This information would be essential for characterizing the compound's crystalline phase(s), identifying polymorphs, and assessing its bulk purity.

Chromatographic Techniques for Purity Assessment and Separation Science

While some commercial suppliers list a purity level (e.g., 95%), the specific chromatographic methods (such as High-Performance Liquid Chromatography or Gas Chromatography) used to determine this purity are not detailed. There are no published research articles focusing on the development and validation of chromatographic methods for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile and thermally unstable compounds. For this compound, reversed-phase HPLC is the most common approach. In this method, the compound is dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase. A polar mobile phase is then used to elute the compound.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the polar isonicotinonitrile group and the nonpolar ethylpiperazine moiety, careful method development is required to achieve optimal separation from any potential starting materials or by-products. A diode-array detector (DAD) is often employed for quantitative analysis, allowing for the monitoring of absorbance at multiple wavelengths. researchgate.net

A typical HPLC method for the analysis of piperazine derivatives would be established and validated for parameters such as linearity, precision, and accuracy to ensure reliable results. researchgate.net While specific application notes for this compound are not widely published, a suitable method can be adapted from established procedures for similar heterocyclic compounds. unodc.orgsielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | 7.5 - 8.5 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. The sample is vaporized in a heated injector and separated as it travels through a capillary column, carried by an inert gas like helium. hakon-art.com

The choice of column is critical; a mid-polarity column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase, is often effective for separating substituted piperazines. hakon-art.com The oven temperature is typically programmed to ramp up, allowing for the separation of compounds with a range of boiling points. Following separation, a Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information based on the compound's fragmentation pattern. rsc.org

GC-MS is particularly useful as the mass spectra of piperazine derivatives are often characteristic, allowing for clear identification based on specific mass-to-charge (m/z) ratio ions. researchgate.net

Table 2: Representative GC Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-17 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 150 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (Transfer Line) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 m/z |

Principles of Comprehensive Structure Elucidation

The definitive structural elucidation of this compound is not reliant on a single analytical method. Instead, it is achieved through the synergistic integration of data from multiple techniques. This comprehensive approach ensures that all aspects of the molecular structure are confirmed.

The process begins with chromatographic techniques like HPLC and GC, which serve to isolate the compound and confirm its purity. A pure sample is essential for acquiring clean spectroscopic data.

Following separation, spectroscopic analyses are performed:

Mass Spectrometry (MS) , often coupled with GC (GC-MS), determines the molecular weight of the compound and provides vital information about its structure through fragmentation patterns. The fragmentation of the ethylpiperazine ring and the isonicotinonitrile core would yield characteristic ions, helping to piece the structure together. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structure elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR identifies the different carbon environments within the molecule. Advanced 2D NMR techniques (like COSY and HMQC/HSQC) are used to establish the complete bonding framework of the molecule, confirming the precise arrangement of atoms in the this compound structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, a key feature in the IR spectrum would be a sharp, strong absorption band characteristic of the nitrile (C≡N) group, typically appearing around 2230-2210 cm⁻¹. Other bands would confirm the presence of C-H bonds in the ethyl group and the aromatic ring, as well as C-N bonds within the piperazine ring.

By combining the separation power of chromatography with the detailed structural insights from MS, NMR, and IR spectroscopy, a complete and unambiguous chemical characterization of this compound can be achieved.

Computational and Theoretical Chemistry Studies of 2 4 Ethylpiperazino Isonicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 2-(4-Ethylpiperazino)isonicotinonitrile.

A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional structure. Following optimization, a frequency calculation is usually performed to confirm that the structure is a true minimum on the potential energy surface. From these calculations, a wealth of information can be derived. For instance, studies on other piperazine-containing compounds have successfully used DFT to analyze molecular structures and electronic properties. researchgate.net

Key properties that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For similar heterocyclic compounds, DFT calculations have been instrumental in determining these orbital energies and predicting reactivity. ekb.eg

Electron Density and Mulliken Charges: These calculations reveal the distribution of electrons within the molecule and the partial charges on each atom. This information is vital for understanding intermolecular interactions. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Below is an illustrative table of the type of data that could be generated for this compound based on DFT calculations, with hypothetical values for demonstration purposes.

| Property | Hypothetical Value | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.2 | eV |

| HOMO-LUMO Energy Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (S) | 0.19 | eV⁻¹ |

This table contains hypothetical data for illustrative purposes.

Ab Initio Methods for Molecular Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For a molecule like this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to:

Accurately predict molecular geometries: Providing precise bond lengths, bond angles, and dihedral angles.

Calculate interaction energies: For studying how the molecule might interact with other molecules or biological targets.

Predict spectroscopic properties: With a high degree of accuracy.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of a molecule over time.

Conformational Analysis and Energy Minimization

The piperazine (B1678402) ring in this compound can exist in different conformations, such as chair, boat, and twist-boat. The ethyl group attached to the piperazine nitrogen also has rotational freedom. Conformational analysis is essential to identify the most stable (lowest energy) conformation of the molecule, which is often the most populated and biologically relevant form.

Computational studies on similar 2-substituted piperazines have shown a preference for the axial conformation. nih.gov A conformational analysis of this compound would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer to identify the global minimum energy structure.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show:

Negative potential (red) around the nitrogen atom of the nitrile group and the nitrogen atoms of the piperazine ring, indicating these are likely sites for hydrogen bonding and interactions with electrophiles.

Positive potential (blue) around the hydrogen atoms of the ethyl group and the pyridine (B92270) ring.

Computational Prediction of Spectroscopic Data

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure and understand its electronic transitions.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These predicted frequencies can be correlated with the peaks in an experimental IR or Raman spectrum to assign the vibrational modes of the molecule. For example, a study on a related arylpiperazine derivative used DFT to assign key vibrational modes, such as piperazine ring stretching and C-N stretching. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Visible spectrum. This can help in understanding the photophysical properties of the compound. nih.gov

An illustrative table of predicted spectroscopic data is provided below.

| Spectroscopic Data Type | Predicted Feature | Hypothetical Value/Range |

| IR | C≡N stretching frequency | ~2230 cm⁻¹ |

| IR | C-N (piperazine) stretching frequency | ~1360 cm⁻¹ |

| ¹H NMR | Chemical shift of ethyl group CH₂ protons | 2.5 - 2.7 ppm |

| ¹³C NMR | Chemical shift of nitrile carbon | ~118 ppm |

| UV-Vis | Maximum absorption wavelength (λmax) | ~275 nm |

This table contains hypothetical data for illustrative purposes.

Theoretical NMR and IR/Raman Spectral Simulations

Theoretical simulations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra are invaluable for the structural elucidation of molecules. arxiv.org These computational methods can predict the spectral features of a compound, aiding in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the NMR chemical shifts of protons (¹H) and carbon-13 (¹³C). nih.gov For a molecule like this compound, theoretical calculations can predict the chemical shift for each unique hydrogen and carbon atom in the structure. These predictions are often compared with experimental spectra to confirm the molecular structure. mdpi.com The accuracy of these calculations depends on the chosen level of theory, including the functional and basis set. nih.gov For instance, the B3LYP functional with a 6-311++G(d,p) basis set is often employed for such purposes. researchgate.net

Below is a hypothetical data table of calculated ¹H and ¹³C NMR chemical shifts for this compound, which would be typical for such a computational study.

Interactive Table 1: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound

| Atom Type | Atom Position | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Pyridine | C2 | - | 160.5 |

| Pyridine | C3 | 7.85 | 118.2 |

| Pyridine | C4 | - | 125.0 |

| Pyridine | C5 | 8.50 | 145.3 |

| Pyridine | C6 | 7.95 | 115.8 |

| Cyano | CN | - | 117.1 |

| Piperazine | N-CH₂ (Pyridine side) | 3.80 | 52.5 |

| Piperazine | N-CH₂ (Ethyl side) | 2.60 | 52.8 |

| Ethyl | CH₂ | 2.50 | 52.1 |

| Ethyl | CH₃ | 1.15 | 12.0 |

Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational studies on this compound are not publicly available.

IR and Raman Spectroscopy: Computational methods can also simulate the vibrational spectra (IR and Raman) of molecules. niscpr.res.in These simulations involve calculating the vibrational frequencies and their corresponding intensities. researchgate.net The results are often presented as a list of vibrational modes with their frequencies (in cm⁻¹) and a description of the atomic motions involved, such as stretching, bending, and torsional modes. niscpr.res.in For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, C-H stretching of the aromatic and aliphatic parts, and various vibrations of the pyridine and piperazine rings. niscpr.res.in

The table below provides an example of what a theoretical vibrational analysis for this compound might reveal.

Interactive Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated IR Frequency (cm⁻¹) | Calculated Raman Activity |

| C-H Stretch | Pyridine Ring | 3050-3100 | Low |

| C-H Stretch | Ethyl/Piperazine | 2850-2980 | Medium |

| C≡N Stretch | Nitrile | 2235 | High |

| C=C/C=N Stretch | Pyridine Ring | 1450-1600 | High |

| C-N Stretch | Piperazine Ring | 1100-1200 | Medium |

| Ring Bending | Pyridine/Piperazine | 600-900 | Low-Medium |

Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational studies on this compound are not publicly available.

Theoretical Elucidation of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics. acs.org For a molecule like this compound, theoretical studies could explore its synthesis, degradation, or other chemical transformations.

One relevant reaction class for this molecule is nucleophilic aromatic substitution (SNA r), which is a common method for synthesizing compounds with substituted pyridine rings. mdpi.com Theoretical studies can model the reaction pathway, for example, the reaction of 2-chloroisonicotinonitrile with N-ethylpiperazine. Such a study would involve locating the transition state structure for the substitution and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. nih.gov

Below is a hypothetical table summarizing the calculated energetic data for a potential synthesis step of this compound via an S_NAr reaction.

Interactive Table 3: Hypothetical Calculated Energetic Data (kcal/mol) for a Nucleophilic Aromatic Substitution Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 2-chloroisonicotinonitrile + N-ethylpiperazine | 0.0 |

| Transition State | Structure where the C-N bond is partially formed and the C-Cl bond is partially broken | +15.2 |

| Meisenheimer Complex | A potential intermediate in some S_NAr reactions | +5.5 |

| Products | This compound + HCl | -10.8 |

Note: The data in this table is illustrative and based on typical values for S_NAr reactions on similar aromatic systems. nih.gov Specific computational studies on the reaction energetics of this compound are not publicly available.

These computational approaches provide deep insights into the stability, reactivity, and spectroscopic properties of molecules like this compound, guiding further experimental work and aiding in the rational design of new chemical entities. nih.gov

Synthesis and Chemical Exploration of Derivatives and Analogues of 2 4 Ethylpiperazino Isonicotinonitrile

Systematic Modification of the Isonicotinonitrile Core

The isonicotinonitrile core, a pyridine (B92270) ring substituted with a nitrile group, is a key determinant of the molecule's electronic and interactive properties. Modifications to this core can significantly influence its chemical behavior and biological activity.

Influence of Substituent Effects on Pyridine Ring Chemical Properties

The reactivity and electronic distribution of the pyridine ring in isonicotinonitrile are influenced by the interplay between the ring nitrogen and the cyano group. The introduction of additional substituents can further modulate these properties through inductive and resonance effects.

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the nitrile group at the 4-position. This electronic deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen. The presence of the 4-ethylpiperazino group at the 2-position, being an electron-donating group, can influence the regioselectivity of further substitutions.

The introduction of electron-donating groups (EDGs) onto the pyridine ring is expected to increase the electron density, potentially making the ring more susceptible to electrophilic attack, although such reactions are generally challenging on a pyridine ring. Conversely, the addition of electron-withdrawing groups (EWGs) would further decrease the electron density, enhancing the ring's susceptibility to nucleophilic attack.

For instance, the introduction of a nitro group, a strong EWG, would significantly activate the ring towards nucleophilic substitution. Conversely, an amino or methoxy (B1213986) group (EDGs) would have the opposite effect. The precise impact of a substituent also depends on its position relative to the existing functionalities.

A study on the photophysical properties of 2-oxonicotinonitrile derivatives highlighted the significant impact of substituents at the 4-position of the pyridine ring. It was observed that electron-withdrawing substituents led to a notable increase in the fluorescence quantum yield, whereas electron-donating substituents caused a sharp decrease. nih.gov This demonstrates the profound influence of substituents on the electronic and photophysical properties of the pyridine core.

Table 1: Predicted Influence of Substituents on the Chemical Properties of the Isonicotinonitrile Ring

| Substituent Type | Position on Ring | Predicted Effect on Electron Density | Predicted Effect on Reactivity towards Nucleophiles |

| Electron-Donating Group (e.g., -OCH3, -NH2) | 3- or 5- | Increase | Decrease |

| Electron-Withdrawing Group (e.g., -NO2, -CF3) | 3- or 5- | Decrease | Increase |

Synthesis and Investigation of Positional Isomers

The synthesis of positional isomers of 2-(4-ethylpiperazino)isonicotinonitrile, namely the corresponding nicotinonitrile (3-cyano) and picolinonitrile (2-cyano) derivatives, allows for a systematic investigation of how the relative positions of the cyano and piperazino groups affect the molecule's properties.

The synthesis of these isomers would typically involve the reaction of the appropriately halogenated cyanopyridine with N-ethylpiperazine. For example, the synthesis of the nicotinonitrile isomer would start from 2-chloronicotinonitrile, while the picolinonitrile isomer would require a suitable 2-substituted picolinonitrile precursor.

The investigation of these positional isomers would reveal crucial structure-activity relationships. The different electronic environments and steric hindrances around the key functional groups would likely result in varied chemical reactivity and biological activities. For instance, the proximity of the piperazino group to the nitrile group in the picolinonitrile isomer could lead to intramolecular interactions that are absent in the isonicotinonitrile and nicotinonitrile counterparts.

Structural Variations within the Piperazine (B1678402) Moiety

The piperazine moiety serves as a versatile linker and can be readily modified to fine-tune the compound's properties.

Alterations to Alkyl Substitution Patterns on Piperazine Nitrogen

The ethyl group on the terminal nitrogen of the piperazine ring can be replaced with other alkyl groups to investigate the impact of chain length and branching on the molecule's characteristics. This is a common strategy in drug discovery to optimize properties such as solubility, lipophilicity, and target engagement.

A series of N-alkyl piperazine derivatives can be synthesized by reacting 2-(piperazin-1-yl)isonicotinonitrile (B1285747) with various alkyl halides. This allows for the introduction of methyl, propyl, isopropyl, butyl, and other alkyl groups.

A study on N-alkyl piperazine side chain-based CXCR4 antagonists demonstrated that altering the alkyl group had a significant impact on potency and other drug-like properties. For instance, a methyl substitution on the piperazine nitrogen of a particular scaffold resulted in a nearly 10-fold loss in CXCR4 potency. nih.gov In contrast, an ethyl-substituted piperazine showed better potency. nih.gov Further substitutions with isopropyl and cyclopropyl (B3062369) motifs led to less potent inhibition. nih.gov These findings underscore the sensitivity of biological activity to the nature of the N-alkyl substituent.

Table 2: Representative N-Alkyl Piperazino Isonicotinonitrile Analogues

| Compound | N-Alkyl Group |

| 1 | Methyl |

| 2 | Ethyl |

| 3 | n-Propyl |

| 4 | Isopropyl |

| 5 | n-Butyl |

Exploration of Related Saturated Heterocyclic Analogues

To further explore the structural requirements of the heterocyclic linker, the piperazine ring can be replaced with other saturated heterocycles such as piperidine (B6355638) or morpholine (B109124). This allows for an assessment of the importance of the second nitrogen atom in the piperazine ring for the compound's activity and properties.

The synthesis of these analogues would involve the reaction of 2-chloroisonicotinonitrile with the corresponding saturated heterocycle, such as piperidine or morpholine.

The replacement of piperazine with piperidine would remove one of the basic nitrogen centers, which could affect the compound's pKa and its ability to form hydrogen bonds. The introduction of a morpholine ring would introduce an oxygen atom, potentially altering the compound's polarity and hydrogen bonding capabilities. Structure-activity relationship studies of some derivatives have indicated that the activity of derivatives with piperazine was better than that with piperidine and morpholine. nih.gov

Design and Synthesis of Hybrid Molecular Architectures

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or novel biological activities. rsc.org The this compound scaffold can serve as a valuable building block in the design of such hybrid molecules.

The synthesis of these hybrids would involve linking the this compound moiety to another bioactive molecule through a suitable linker. The piperazine nitrogen or a functional group on the isonicotinonitrile ring could serve as attachment points.

For example, a hybrid molecule could be designed by linking the isonicotinonitrile scaffold to a known anticancer agent, an anti-inflammatory molecule, or a fragment that targets a specific biological pathway. This strategy aims to exploit the synergistic effects of the combined pharmacophores. The design of such hybrids often involves computational modeling to predict the binding of the hybrid molecule to its intended target.

A study on the design and synthesis of novel chloropyridazine hybrids demonstrated the successful application of the molecular hybridization principle to create promising anticancer agents. rsc.org Similarly, the piperazinyl-isonicotinonitrile core could be incorporated into novel hybrid structures to explore new therapeutic possibilities.

Fusion with Diverse Heterocyclic Systems

The exploration of this compound as a building block for the synthesis of more complex, fused heterocyclic systems is a significant area of research in medicinal and materials chemistry. The inherent reactivity of the isonicotinonitrile scaffold, combined with the presence of the ethylpiperazino moiety, offers multiple avenues for cyclization and annulation reactions. These reactions aim to construct novel polycyclic structures with potentially unique biological activities and physicochemical properties.

One of the primary strategies for fusing heterocyclic rings onto the this compound core involves leveraging the reactivity of the nitrile group and the adjacent pyridine ring. The electron-withdrawing nature of the nitrile group activates the pyridine ring, making it susceptible to nucleophilic attack, which can be the initial step in a cascade of reactions leading to fused systems.

A common approach is the synthesis of pyrazolo[3,4-b]pyridines . This can be conceptually achieved by reacting this compound with hydrazine (B178648) derivatives. The reaction would likely proceed through an initial nucleophilic addition of the hydrazine to the nitrile group, followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyrazolopyridine core. The specific reaction conditions, such as the choice of solvent, temperature, and catalyst, would be crucial in directing the reaction towards the desired product and maximizing the yield.

Another important class of fused heterocycles that could be synthesized from this compound are nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridines . The synthesis of these systems often involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable reagent to introduce the triazole ring. In the context of this compound, a potential synthetic route could involve the chemical transformation of the nitrile group into an amidine or a related reactive intermediate, which could then undergo cyclization with a reagent providing the remaining nitrogen and carbon atoms of the triazole ring.

The following table summarizes potential fusion reactions of this compound with various reagents to form diverse heterocyclic systems, based on general synthetic methodologies for related compounds.

| Reagent | Fused Heterocyclic System | General Reaction Type |

| Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | Condensation/Cyclization |

| Substituted Hydrazines | N-substituted Pyrazolo[3,4-b]pyridines | Condensation/Cyclization |

| Guanidine | Aminopyrimido[1,2-a]pyridine | Condensation/Cyclization |

| Amidines | Triazolo[1,5-a]pyridine | Cyclocondensation |

| Hydroxylamine | Isoxazolo[5,4-b]pyridine | Condensation/Cyclization |

It is important to note that while these synthetic strategies are well-established for related nicotinonitrile derivatives, specific experimental data for their application to this compound is not extensively documented in publicly available literature. Therefore, the successful implementation of these reactions would require careful optimization of reaction conditions.

Fundamental Structure-Reactivity Relationships within Analogous Compounds

The study of structure-reactivity relationships (SRR) is fundamental to understanding how the chemical structure of a molecule influences its chemical reactivity and, by extension, its biological activity. For analogues of this compound, these studies focus on how modifications to the core isonicotinonitrile scaffold and the N-ethylpiperazino substituent affect the molecule's electronic properties, steric profile, and ultimately, its behavior in chemical reactions.

A key aspect of the reactivity of this compound is the electronic interplay between the pyridine ring, the nitrile group, and the piperazine moiety. The nitrogen atom of the pyridine ring and the nitrile group are electron-withdrawing, which generally decreases the electron density on the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the piperazino group, being an amino substituent, is an electron-donating group, which can partially counteract the effect of the nitrile and the ring nitrogen.

The following table outlines the expected effects of substituting the ethyl group on the piperazine ring with other functional groups on the reactivity of the molecule.

| N-Substituent on Piperazine | Electronic Effect | Expected Impact on Pyridine Ring Reactivity towards Nucleophiles |

| Methyl | Weakly electron-donating | Similar to Ethyl |

| Isopropyl | More electron-donating | Slightly decreased |

| tert-Butyl | Strongly electron-donating | Decreased |

| Acetyl | Electron-withdrawing | Increased |

| Phenyl | Electron-withdrawing (inductive), potentially donating (resonance) | Context-dependent, likely increased |

Furthermore, modifications to the pyridine ring itself, such as the introduction of additional substituents, would also have a profound effect on the molecule's reactivity. For instance, the introduction of an electron-donating group on the pyridine ring would be expected to decrease its susceptibility to nucleophilic attack, while the introduction of an additional electron-withdrawing group would enhance it.

Understanding these fundamental structure-reactivity relationships is crucial for the rational design of new analogues of this compound with tailored chemical properties for specific applications, including the synthesis of novel fused heterocyclic systems and the development of new biologically active compounds.

Advanced Methodological Approaches in the Chemical Study of 2 4 Ethylpiperazino Isonicotinonitrile

Application of Flow Chemistry for Continuous Synthesis

The continuous synthesis of 2-(4-Ethylpiperazino)isonicotinonitrile could be achieved using flow chemistry, a process that offers significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. In a hypothetical flow process, the reaction of 2-chloroisonicotinonitrile with 1-ethylpiperazine (B41427) would be conducted in a heated, pressurized microreactor.

Reactant streams would be precisely pumped and mixed, allowing for rapid and uniform heating, which can significantly reduce reaction times and improve yield. The continuous nature of the process allows for the integration of in-line purification and analysis, creating a seamless and automated production line. This approach would also enhance safety by minimizing the volume of hazardous materials at any given time.

Table 1: Hypothetical Parameters for Flow Synthesis of this compound

| Parameter | Value |

| Reactor Type | Packed-bed microreactor |

| Temperature | 120-180 °C |

| Pressure | 10-20 bar |

| Residence Time | 5-15 minutes |

| Solvent | Acetonitrile or Dimethyl Sulfoxide (B87167) (DMSO) |

| Stoichiometry | 1.1 equivalents of 1-ethylpiperazine |

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) presents another powerful tool for accelerating the synthesis of this compound. mdpi.comnih.govrsc.org By using microwave irradiation, it is possible to achieve rapid and efficient heating of the reaction mixture, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. mdpi.comnih.gov

For the synthesis of this compound, a mixture of 2-chloroisonicotinonitrile and 1-ethylpiperazine in a suitable solvent could be subjected to microwave irradiation in a sealed vessel. The direct interaction of microwaves with the polar molecules in the reaction mixture allows for uniform and instantaneous heating, which can overcome activation energy barriers more effectively than conventional heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 10-30 minutes |

| Typical Yield | Moderate | High to excellent |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Side Reactions | More prevalent | Often minimized |

Exploration of Photochemical and Electrochemical Functionalization

The structure of this compound offers several avenues for further functionalization using photochemical and electrochemical methods. These techniques can provide novel pathways to derivatives that may not be accessible through traditional thermal reactions.

Photochemical Functionalization: The pyridine (B92270) ring and the piperazine (B1678402) moiety could be subject to photochemical reactions. For instance, UV irradiation in the presence of a suitable reagent could lead to the introduction of new functional groups on the pyridine ring or the ethyl group of the piperazine.

Electrochemical Functionalization: Electrochemical methods could be employed to selectively oxidize or reduce parts of the molecule. For example, anodic oxidation could be used to introduce hydroxyl groups or other functionalities, while cathodic reduction could potentially modify the nitrile group. These methods offer a high degree of control over the reaction by tuning the applied potential.

In Situ Spectroscopic Monitoring of Chemical Reactions

To gain a deeper understanding of the reaction kinetics and mechanism for the synthesis of this compound, in situ spectroscopic techniques are invaluable. nih.govresearchgate.net These methods allow for real-time monitoring of the reaction as it proceeds, providing data on the concentration of reactants, intermediates, and products. nih.gov

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into the reaction setup. For example, an attenuated total reflectance (ATR) FTIR probe could be inserted directly into the reaction vessel to track the disappearance of the C-Cl bond of 2-chloroisonicotinonitrile and the appearance of the product. This data is crucial for optimizing reaction conditions and ensuring complete conversion.

High-Throughput Experimentation and Automation in Compound Synthesis and Analysis

High-throughput experimentation (HTE) and automation can be employed to rapidly screen a wide range of reaction conditions for the synthesis of this compound and its derivatives. purdue.edu This approach utilizes automated liquid handlers and parallel reactors to perform numerous experiments simultaneously, varying parameters such as catalysts, solvents, temperatures, and reactant ratios. purdue.edu

The resulting product arrays can then be rapidly analyzed using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) to determine the yield and purity of the desired compound in each reaction. This methodology dramatically accelerates the process of reaction optimization and the discovery of novel synthetic routes. purdue.edu

Future Directions in Academic Research on 2 4 Ethylpiperazino Isonicotinonitrile

Discovery of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 2-(4-Ethylpiperazino)isonicotinonitrile is a foundational area for future research. Traditional approaches to similar compounds often rely on nucleophilic aromatic substitution (SNAr) reactions, typically involving the reaction of a halogenated isonicotinonitrile with N-ethylpiperazine. While effective, these methods can necessitate harsh reaction conditions and the use of hazardous solvents.

Future research should prioritize the exploration of greener and more sustainable synthetic strategies. This includes the investigation of transition-metal-catalyzed cross-coupling reactions, which could offer milder reaction conditions and broader substrate scope. Photoredox catalysis, a rapidly emerging field in organic synthesis, presents another exciting avenue. Light-mediated reactions could enable the formation of the C-N bond under ambient temperature and pressure, significantly reducing the environmental impact of the synthesis. Furthermore, the development of one-pot or flow chemistry processes for the synthesis of this compound would enhance efficiency and scalability, making the compound more accessible for further studies.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional SNAr | Well-established methodology, readily available starting materials. | Often requires high temperatures, polar aprotic solvents, and can have limited substrate scope. |

| Palladium-Catalyzed Buchwald-Hartwig Amination | Milder reaction conditions, broader functional group tolerance. | Catalyst cost and removal, ligand optimization may be required. |

| Copper-Catalyzed Ullmann Condensation | Lower cost catalyst compared to palladium. | Often requires high temperatures and stoichiometric amounts of base. |

| Photoredox Catalysis | Utilizes visible light, mild reaction conditions, environmentally friendly. | Requires specialized equipment, photocatalyst selection and optimization. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup cost, optimization of flow parameters. |

Enhanced Mechanistic Understanding through Advanced Computational and Experimental Integration

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a synergistic approach that combines advanced computational modeling with rigorous experimental studies.

Density Functional Theory (DFT) calculations can be utilized to model the reaction pathways of various synthetic routes. These computational studies can provide valuable insights into transition state geometries, activation energies, and the influence of catalysts and solvents on the reaction kinetics. For instance, DFT could elucidate the precise mechanism of a potential photoredox-catalyzed synthesis, identifying key radical intermediates and their reaction trajectories.

These computational predictions should be validated through meticulous experimental work. Kinetic studies, including reaction rate profiling and determination of reaction orders, can provide empirical data to support or refine the proposed mechanisms. In-situ spectroscopic techniques, such as ReactIR or process NMR, can be employed to monitor the reaction progress in real-time, allowing for the identification of transient intermediates and byproducts. This integrated computational and experimental approach will lead to a deeper and more predictive understanding of the chemical reactivity of the system.

Development of New Chemical Applications (e.g., as ligands in catalysis, reagents, advanced materials precursors)

The unique structural features of this compound, namely the presence of multiple nitrogen atoms with varying steric and electronic environments, make it a promising candidate for a variety of chemical applications.

Ligands in Catalysis: The pyridine (B92270) and piperazine (B1678402) nitrogen atoms can act as coordination sites for transition metals. Future research could explore the synthesis of metal complexes of this compound and evaluate their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The ethyl group on the piperazine ring could be varied to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic performance.

Reagents in Organic Synthesis: The isonicotinonitrile moiety can potentially undergo a variety of chemical transformations, such as hydrolysis, reduction, or cycloaddition reactions. Investigating these reactions could lead to the development of novel synthetic methodologies and the creation of new molecular scaffolds.

Advanced Materials Precursors: The rigid aromatic structure of the pyridine ring combined with the flexible piperazine unit suggests that this compound could serve as a building block for advanced materials. For example, it could be incorporated into metal-organic frameworks (MOFs) or coordination polymers, potentially leading to materials with interesting gas sorption, separation, or catalytic properties.

Rational Design and Synthesis of Chemically Diverse Analogues for Fundamental Studies

The systematic synthesis and study of a library of analogues of this compound will be instrumental in establishing structure-property relationships. Future research should focus on the rational design of new derivatives with tailored electronic and steric properties.

Modifications could be made at several positions on the molecule, as outlined in Table 2.

Table 2: Potential Modifications for Analogue Synthesis

| Position of Modification | Type of Modification | Potential Impact |

|---|---|---|

| Piperazine N-substituent | Varying alkyl chain length, introducing branching, or incorporating functional groups (e.g., hydroxyl, amino). | Modulate solubility, steric hindrance, and coordination properties. |

| Pyridine Ring | Introduction of electron-donating or electron-withdrawing groups. | Tune the electronic properties of the pyridine nitrogen and the nitrile group. |

| Nitrile Group | Conversion to other functional groups (e.g., carboxylic acid, amide, tetrazole). | Alter the chemical reactivity and potential for intermolecular interactions. |

The synthesis of these analogues would allow for a systematic investigation of how subtle structural changes influence the compound's physical properties (e.g., solubility, melting point), coordination chemistry, and potential biological activity. This approach is fundamental to understanding the underlying principles that govern the behavior of this class of molecules.

Interdisciplinary Approaches in Chemical Research and Development

The full potential of this compound and its derivatives can be realized through interdisciplinary collaborations. The intersection of synthetic chemistry with other fields such as materials science, computational chemistry, and medicinal chemistry will be crucial for unlocking novel applications.

Collaboration with materials scientists could lead to the development of new functional materials, such as sensors or catalysts. Joint efforts with computational chemists will be essential for guiding the rational design of new analogues and for gaining a deeper understanding of their properties at the molecular level. Furthermore, given that both piperazine and pyridine moieties are common in pharmaceuticals, collaborations with medicinal chemists could explore the potential biological activities of these compounds, although this article strictly focuses on the chemical research aspects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-ethylpiperazino)isonicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the piperazine moiety reacts with a halogenated pyridine precursor. For example, substituting a chlorine atom in 2-chloroisonicotinonitrile with 4-ethylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalytic bases like potassium carbonate improve yield . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reactants. Purity can be confirmed via HPLC (>95%) and NMR spectroscopy (e.g., δ ~3.5 ppm for piperazine protons) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Molecular formula : C12H15N5 (calculated from analogs in ).

- Solubility : Likely soluble in DMSO and methanol but poorly in water (based on isonicotinonitrile derivatives in ).

- Spectroscopic Data : Use <sup>1</sup>H-NMR to identify ethylpiperazine protons (δ 1.2–1.4 ppm for CH3, δ 2.4–3.0 ppm for N–CH2), and ESI-MS for molecular ion confirmation (expected m/z ~245 [M+H]<sup>+</sup> from analogs in ).

Q. What safety precautions are required when handling this compound?

- Methodological Answer : While specific toxicity data for this compound are limited, isonicotinonitrile derivatives are classified as probable carcinogens (IARC) at ≥0.1% concentration . Use fume hoods, PPE (gloves, lab coats), and avoid inhalation. Store in sealed containers under inert gas. Conduct risk assessments using analogs (e.g., pyridine derivatives in ) to infer reactivity and hazards.

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina or Schrödinger Suite. Target receptors (e.g., kinases, GPCRs) can be selected based on structural analogs (e.g., pyrimidine derivatives in ). Validate predictions with in vitro binding assays (IC50 measurements) and compare results to known inhibitors. Address discrepancies by analyzing ligand-receptor interaction fingerprints (e.g., hydrogen bonding with piperazine nitrogen) .

Q. What strategies resolve contradictions in solubility and stability data for this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or pH variations. Systematically test solubility in buffered solutions (pH 2–10) and organic solvents (e.g., acetonitrile vs. chloroform). Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For conflicting reports, apply the FINER criteria (Feasibility, Novelty, Ethics, Relevance) to prioritize replicable protocols .

Q. How can researchers design in vivo studies to evaluate bioavailability without commercial standards?

- Methodological Answer : Use isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) to track the compound in biological matrices. For quantification, develop a calibration curve via LC-MS/MS using synthesized internal standards (e.g., deuterated analogs). Optimize extraction protocols (solid-phase extraction for plasma/tissue homogenates) and validate recovery rates (>85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.